molecular formula C19H29N3O B3853107 1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B3853107
M. Wt: 315.5 g/mol
InChI Key: GSNYAGWEXBLTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone, commonly known as MEP, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of MEP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
MEP has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MEP has been shown to have minimal effects on heart rate and blood pressure, making it a potentially safer alternative to other psychoactive substances.

Advantages and Limitations for Lab Experiments

MEP has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its limited solubility in water and potential for toxicity at high doses are limitations that must be taken into consideration.

Future Directions

There are several future directions for research on MEP. One area of interest is its potential use in treating mood disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, more studies are needed to determine the safety and efficacy of MEP in humans.
Conclusion
In conclusion, MEP is a novel psychoactive substance that has potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to fully understand its therapeutic potential and to determine its safety and efficacy in humans.

Scientific Research Applications

MEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MEP has also been studied for its potential use in treating substance use disorders, such as cocaine addiction. Additionally, MEP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

1-[4-[4-(1-ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-3-20-10-8-19(9-11-20)22-14-12-21(13-15-22)18-6-4-17(5-7-18)16(2)23/h4-7,19H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNYAGWEXBLTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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